molecular formula C9H12N2O4 B12106697 (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol

Cat. No.: B12106697
M. Wt: 212.20 g/mol
InChI Key: LWDYKEPZTXLKNN-UHFFFAOYSA-N
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Description

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol typically involves the reaction of 3-nitrobenzaldehyde with a chiral amino alcohol under controlled conditions. One common method involves the use of (1S,2S)-(+)-1,2-diaminocyclohexane as a chiral auxiliary. The reaction is carried out in ethanol at 0°C, followed by refluxing for 10-12 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and recyclable catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is unique due to its specific combination of functional groups and chiral centers, which provide it with distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-(3-nitrophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDYKEPZTXLKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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